(Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
Description
(Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives
Properties
IUPAC Name |
[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO7/c22-19-15-7-6-14(27-20(23)16-5-2-8-26-16)11-17(15)28-18(19)10-12-3-1-4-13(9-12)21(24)25/h1-11H/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRJKTPMWAAOBZ-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate typically involves the condensation of 3-nitrobenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate under basic or acidic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of aminobenzene derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
Medicine
Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry
The compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can participate in redox reactions, while the benzofuran moiety can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate
- (Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate
Uniqueness
The presence of the furan-2-carboxylate group in (Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate may confer unique electronic properties and reactivity compared to its analogs. This structural feature could influence its binding affinity and specificity towards biological targets, making it a compound of interest for further research.
Biological Activity
(Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological effects, focusing on its pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of appropriate benzaldehyde derivatives with furan-2-carboxylic acid derivatives. Characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry to confirm the molecular structure and purity.
Antimicrobial Activity
Studies have demonstrated that derivatives of similar structures exhibit antimicrobial properties. For instance, compounds related to benzofuran have shown activity against both Gram-positive and Gram-negative bacteria. The specific compound has not been extensively studied in this regard; however, its structural analogs suggest potential effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
Cytotoxicity
Research into related compounds indicates that certain benzofuran derivatives possess cytotoxic effects against various cancer cell lines. For example, 3-formylchromone derivatives have been evaluated for their cytotoxicity against human tumor cells, revealing selective toxicity that could be attributed to structural similarities with our compound of interest . Further studies would be necessary to evaluate the specific cytotoxic effects of this compound.
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory properties. Some studies suggest that benzofuran derivatives can inhibit pro-inflammatory cytokines, providing a basis for further exploration into the anti-inflammatory potential of this compound.
Research Findings
| Study Aspect | Findings |
|---|---|
| Antimicrobial Activity | Potential activity against E. coli and S. aureus suggested by analogs |
| Cytotoxicity | Related compounds show selective cytotoxicity in cancer cells |
| Anti-inflammatory | Possible inhibition of pro-inflammatory cytokines indicated in related studies |
Case Studies
- Study on 3-formylchromone Derivatives : This study evaluated the cytotoxic effects of various derivatives on human tumor cell lines, finding that some exhibited significant tumor-specific toxicity .
- Antimicrobial Screening : A screening of benzofuran derivatives highlighted their effectiveness against bacterial strains, establishing a precedent for further investigation into the biological activity of related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
